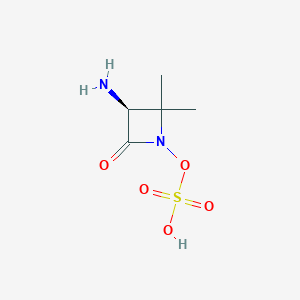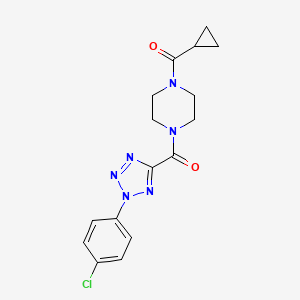
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazol ring, a chlorophenyl group, a cyclopropane ring, a carbonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific study data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. For example, the tetrazol ring might participate in reactions with electrophiles, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Applications De Recherche Scientifique
Environmental Health and Exposure Studies
Environmental phenols, including (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, are chemicals with extensive applications in consumer and personal care products. Studies have investigated the exposure of these compounds, particularly during sensitive periods such as pregnancy. Mortensen et al. (2014) assessed exposure to a range of environmental phenols in pregnant women, highlighting the significance of understanding the exposure levels during crucial developmental stages (Mortensen et al., 2014).
Human Urinary Excretion Studies
The urinary excretion of non-persistent environmental chemicals, like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, has been a subject of extensive research to understand human exposure and potential health impacts. Frederiksen et al. (2014) conducted a comprehensive study on Danish populations, offering crucial data on exposure levels and trends, contributing to the understanding of public health implications (Frederiksen et al., 2014).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemicals like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is critical in drug development and environmental health research. Research in this area focuses on the absorption, distribution, metabolism, and excretion of these compounds. For instance, studies have explored the metabolism of novel receptor antagonists and inhibitors, which share structural similarities with (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, offering insights into their behavior in biological systems (Osman et al., 1996).
Environmental Persistence and Human Exposure
The persistence of chemicals in the environment and their accumulation in human tissues is a significant area of study. Research focusing on organochlorines, which are structurally related to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, provides valuable information on human exposure levels, routes of exposure, and potential health impacts (Minh et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[2-(4-chlorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSZBDHAPPUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


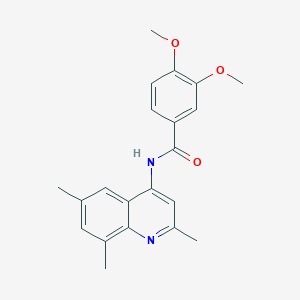

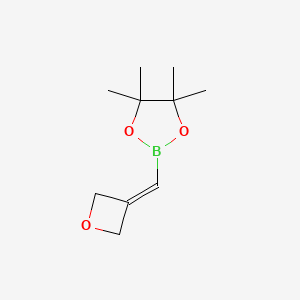


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

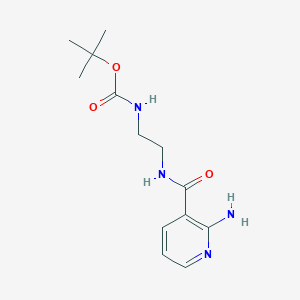
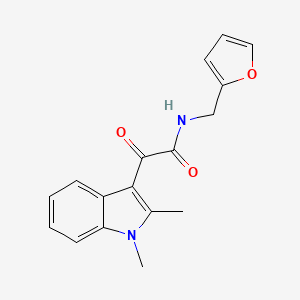
![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)
